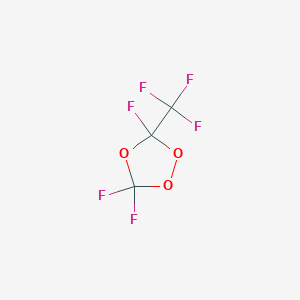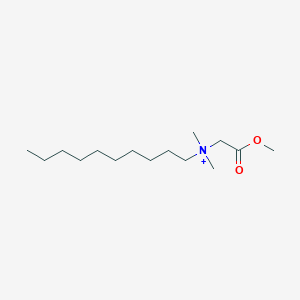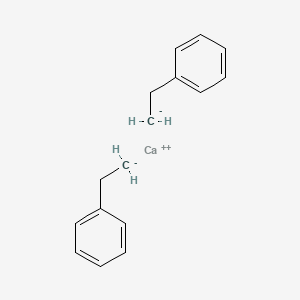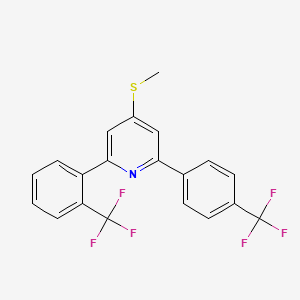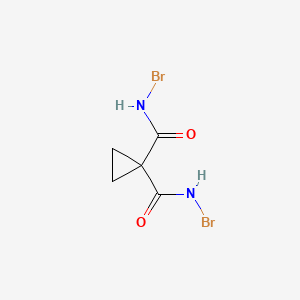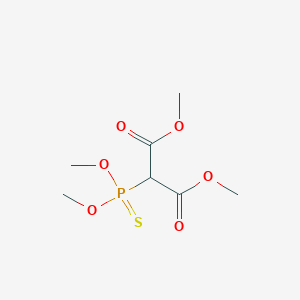
Methyl (Z)-9-methyldec-7-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (Z)-9-methyldec-7-enoate is an organic compound characterized by its ester functional group and a double bond in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (Z)-9-methyldec-7-enoate can be synthesized through several methods. One common approach involves the esterification of (Z)-9-methyldec-7-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (Z)-9-methyldec-7-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines or thiols
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Substituted esters
Aplicaciones Científicas De Investigación
Methyl (Z)-9-methyldec-7-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl (Z)-9-methyldec-7-enoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding alcohol and acid. This reaction is facilitated by the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the ester.
Comparación Con Compuestos Similares
Methyl (Z)-9-methyldec-7-enoate can be compared to other esters with similar structures, such as:
Methyl (E)-9-methyldec-7-enoate: The E-isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of the substituents around the double bond.
Methyl decanoate: A saturated ester with no double bonds, which exhibits different reactivity and applications.
Ethyl (Z)-9-methyldec-7-enoate: An ester with a similar structure but with an ethyl group instead of a methyl group, leading to variations in its properties and uses.
This compound stands out due to its specific Z-configuration, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Número CAS |
112375-43-6 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
methyl (Z)-9-methyldec-7-enoate |
InChI |
InChI=1S/C12H22O2/c1-11(2)9-7-5-4-6-8-10-12(13)14-3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
Clave InChI |
SGCIEONKUDROAO-CLFYSBASSA-N |
SMILES isomérico |
CC(C)/C=C\CCCCCC(=O)OC |
SMILES canónico |
CC(C)C=CCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
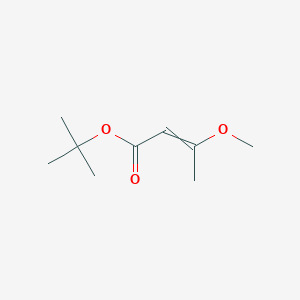
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
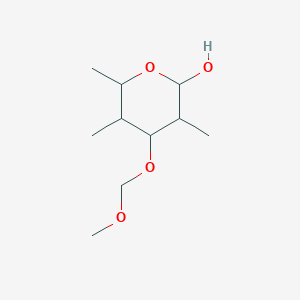
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
